

CBP-1018: A Novel Peptide-Drug Conjugate for Targeted Cancer Therapy

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Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-1018 is a first-in-class, innovative peptide-drug conjugate (PDC) developed by Coherent Biopharma, representing a significant advancement in the field of targeted cancer therapy.^{[1][2]} This technical guide provides a comprehensive overview of **CBP-1018**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. **CBP-1018** is designed based on Coherent Biopharma's proprietary Bi-XDC (bi-ligand drug conjugate) platform, which utilizes a dual-ligand system to enhance tumor targeting and payload delivery.^{[3][4]}

Core Components and Structure

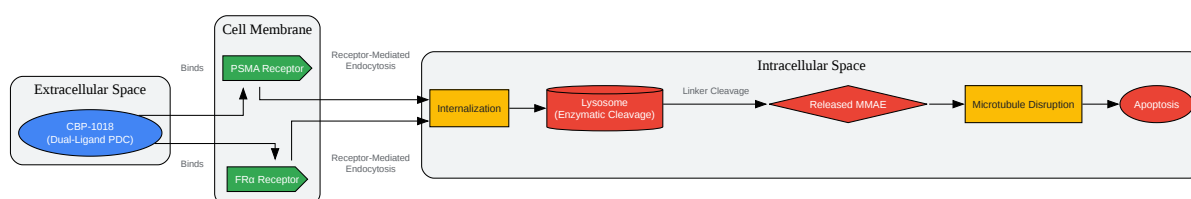
CBP-1018 is a complex molecule composed of three key components:

- **Dual-Targeting Ligand:** A peptide-based ligand system that simultaneously targets two receptors highly expressed on cancer cells: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FR α).^{[1][5]}
- **Cytotoxic Payload:** The potent microtubule inhibitor, Monomethyl Auristatin E (MMAE).^{[1][5]}

- Linker: A tri-functional, enzyme-cleavable linker (MC-Val-Cit-PABC) that connects the dual-ligand to the MMAE payload, designed to be stable in circulation and release the payload within the tumor microenvironment.[4][5][6]

Mechanism of Action

The dual-ligand targeting strategy of **CBP-1018** provides a significant advantage over traditional single-ligand PDCs. By binding to both PSMA and FR α on the tumor cell surface, **CBP-1018** achieves a synergistic increase in binding affinity and internalization.[1] This "bi-ligand synergy" allows for more efficient and specific delivery of the MMAE payload to cancer cells, even in the presence of competing endogenous ligands.[1] Once internalized, the linker is cleaved by intracellular enzymes, releasing MMAE to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]



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Caption: Mechanism of Action of **CBP-1018**.

Preclinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of **CBP-1018** across a range of cancer models.

In Vitro Binding Affinity

Cell-based binding experiments have shown that the dual-ligand approach of **CBP-1018** results in significantly stronger binding to tumor cells compared to the sum of two mono-ligand drug conjugates.^[1] Furthermore, in the presence of competing endogenous ligands, **CBP-1018** maintained approximately 80% of its receptor binding, whereas the mono-ligand conjugate lost over 90% of its binding.^[1]

In Vivo Efficacy

CBP-1018 has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of solid tumors, including lung, ovarian, prostate, breast, and pancreatic cancer.^[1] In these models, **CBP-1018** achieved up to 96% tumor growth inhibition (TGI).^{[1][8]}

Cancer Model	Efficacy (TGI)	Reference
Lung Cancer	Up to 96%	^{[1][8]}
Ovarian Cancer	Up to 96%	^{[1][8]}
Prostate Cancer	Up to 96%	^{[1][8]}
Breast Cancer	Up to 96%	^{[1][8]}
Pancreatic Cancer	Up to 96%	^{[1][8]}

Clinical Development

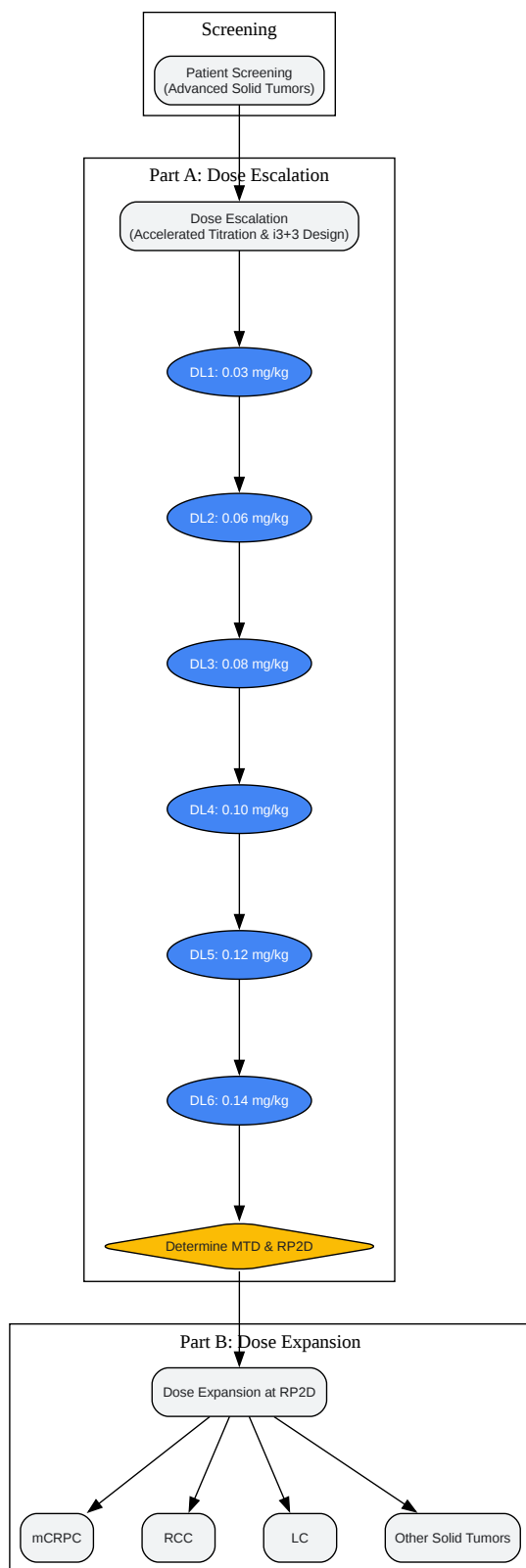
CBP-1018 is currently being evaluated in a Phase 1, multi-center, open-label, dose-escalation and dose-expansion study in patients with advanced solid tumors (NCT04928612).^{[1][9]}

Study Design

The Phase 1 study consists of two parts:

- Part A: Dose Escalation: This part aims to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of **CBP-1018** to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).^[9] The dose escalation follows an accelerated titration design at lower doses and an i3+3 design at higher doses.^{[1][9]}

- Part B: Dose Expansion: This part will further evaluate the safety, efficacy, and pharmacodynamics of **CBP-1018** at the RP2D in specific patient cohorts.[9]



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Caption: CBP-1018 Phase 1 Clinical Trial Workflow.

Preliminary Clinical Results

As of December 31, 2023, 59 patients had been enrolled in the dose-escalation phase.[8] Key findings include:

- **Safety and Tolerability:** **CBP-1018** was well-tolerated at dose levels from 0.03 mg/kg to 0.16 mg/kg administered intravenously every two weeks.[8] No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached.[2][8] The most common treatment-related adverse events (TRAEs) of grade 3 or higher were hematological, including decreased neutrophil, white blood cell, and lymphocyte counts.[8]
- **Pharmacokinetics:** The plasma concentration of **CBP-1018** decreased rapidly after administration, while the released MMAE reached its maximum concentration at approximately 2 hours and was cleared more slowly.[1][6] No accumulation of **CBP-1018** or MMAE was observed after multiple doses.[1]
- **Efficacy:** Promising preliminary anti-tumor activity was observed, particularly in patients with metastatic castration-resistant prostate cancer (mCRPC).[8] In seven evaluable mCRPC patients treated at 0.14 mg/kg or higher, the best overall response included three partial responses (PR) and four stable diseases (SD), resulting in an objective response rate (ORR) of 42.9% and a disease control rate (DCR) of 100%.[8] The overall median radiographic progression-free survival (rPFS) was 9.2 months in 28 evaluable mCRPC patients.[8]

Parameter	Value	Patient Population	Reference
Safety			
Dose Limiting Toxicities (DLTs)	0	All patients (up to 0.16 mg/kg)	[2][8]
Maximum Tolerated Dose (MTD)	Not Reached	All patients (up to 0.16 mg/kg)	[2][8]
Pharmacokinetics			
CBP-1018 t _{1/2z}	0.54 - 1.15 h	mCRPC patients	[1]
Free MMAE t _{1/2z}	38.27 - 57.27 h	mCRPC patients	[1]
Efficacy (mCRPC at ≥0.14 mg/kg)			
Objective Response Rate (ORR)	42.9%	7 evaluable patients	[8]
Disease Control Rate (DCR)	100%	7 evaluable patients	[8]
Median Radiographic Progression-Free Survival (rPFS)	9.2 months	28 evaluable patients	[8]

Experimental Protocols

In Vitro Binding Assay

Objective: To assess the binding affinity of **CBP-1018** to target receptors on cancer cells.

Methodology (Assumed):

- Cell Culture: Cancer cell lines overexpressing PSMA and/or FR α (e.g., LNCaP for PSMA, HeLa for FR α) are cultured under standard conditions.
- Ligand Competition Assay: Cells are incubated with a fluorescently labeled version of **CBP-1018** in the presence of increasing concentrations of unlabeled **CBP-1018** or mono-ligand

competitors.

- **Flow Cytometry:** The binding of the fluorescently labeled **CBP-1018** is quantified using flow cytometry.
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) is calculated to determine the binding affinity.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **CBP-1018** in animal models.

Methodology (Assumed):

- **Animal Model:** Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
- **Tumor Implantation:** Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
- **Treatment:** Once tumors reach a predetermined size, mice are randomized into treatment groups and administered **CBP-1018**, a vehicle control, or a comparator drug intravenously at specified doses and schedules.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Data Analysis:** Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Phase 1 Clinical Trial Protocol (NCT04928612)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **CBP-1018** in patients with advanced solid tumors.

Key Methodologies:

- **Patient Population:** Adults with pathologically documented advanced solid tumors, including mCRPC, advanced renal cell cancer (RCC), and advanced lung squamous cell cancer (LSCC), who have an ECOG performance status of 0-1.[9]

- Drug Administration: **CBP-1018** is administered intravenously every two weeks in a 4-week cycle.[1][9]
- Safety and Tolerability Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities are evaluated during the first 28 days of treatment.[9]
- Pharmacokinetic Analysis: Plasma samples are collected at predetermined time points to measure the concentrations of **CBP-1018** and free MMAE using a validated LC-MS/MS method.[6]
- Efficacy Evaluation: Tumor response is assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 and the Prostate Cancer Working Group 3 (PCWG3) criteria for mCRPC patients.[1]

Conclusion

CBP-1018 is a promising novel peptide-drug conjugate with a unique dual-targeting mechanism that enhances its specificity and potency. Preclinical data have demonstrated significant anti-tumor activity, and early clinical results in patients with advanced solid tumors, particularly mCRPC, are encouraging. The favorable safety profile and preliminary efficacy data support the continued development of **CBP-1018** as a potential new therapeutic option for cancer patients. Further investigation in larger clinical trials is warranted to fully elucidate its clinical benefits.

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References

1. coherentbio.com [coherentbio.com]
2. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world's first dual-ligand conjugate drug targeting PSMA and FR α , in China – CBP [coherentbio.com]

- 3. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 4. Clinical Trials – CBP [coherentbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CBP-1018 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Science & Innovation – CBP [coherentbio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
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